4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with dimethylamine and butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its ability to form stable complexes with proteins and nucleic acids is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 4-(Dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide derivatives
- Other oxadiazole-based compounds
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
89758-18-9 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N4O2/c1-18(2)10-6-9-12(19)15-14-17-16-13(20-14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,15,17,19) |
InChI Key |
BRXOLSZWNCDPTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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